![molecular formula C26H25Cl2N3O3 B2537715 1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024533-31-0](/img/structure/B2537715.png)
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various substitutions on the phenyl rings leading to different biological activities .
Synthesis Analysis
The synthesis of related isoquinolin-1-yl urea derivatives involves a novel three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a 3,4-dihydroisoquinolin-1-yl moiety, which is a common structural feature in many pharmacologically active compounds. The presence of the 3,4-dichlorophenyl and 6,7-dimethoxy groups suggests that the compound could exhibit interesting electronic and steric properties that may influence its biological activity .
Chemical Reactions Analysis
The compound's structure implies that it could participate in reactions typical of ureas and haloaromatic compounds. For instance, the halo groups on the dichlorophenyl ring might be susceptible to nucleophilic aromatic substitution, while the urea functionality could engage in hydrogen bonding or reactions with nucleophiles . The isoquinoline moiety could also undergo various transformations, such as the Hofmann exhaustive methylation, as seen in related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" are not provided, related compounds exhibit properties that are significant for their biological activity. For example, the diaryl urea derivatives have shown antiproliferative effects against various cancer cell lines, and their inhibitory activities have been quantified using IC50 values . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the dimethoxy and dichlorophenyl groups, as well as the overall molecular conformation .
科学的研究の応用
Synthesis and Chemical Properties
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea has been a subject of interest in the synthesis of various chemical compounds. For instance, Rheiner and Brossi (1962) detailed the Hofmann exhaustive methylation of a related analgesic compound, leading to specific urea derivatives with notable chemical structures (Rheiner & Brossi, 1962). Similarly, Mujde, Özcan, and Balcı (2011) reported a new method for preparing certain isoquinoline skeletons, highlighting the significance of these structures in chemical synthesis (Mujde, Özcan, & Balcı, 2011).
Antimicrobial Activities
Compounds with structures related to 1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea have been explored for their antimicrobial properties. Patel and Shaikh (2011) synthesized urea derivatives that demonstrated significant antimicrobial activity, suggesting potential applications in this field (Patel & Shaikh, 2011).
Molecular Structure and Conformation
The study of molecular structures and conformations is another important application. Sarveswari et al. (2012) investigated the molecular conformation and crystal packing of certain substituted phenylquinolines, which are structurally related to the compound (Sarveswari et al., 2012).
Corrosion Inhibition
The urea derivatives similar to the compound have also been examined for their corrosion inhibition properties. Mistry et al. (2011) studied the effect of triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating a potential industrial application of such compounds (Mistry et al., 2011).
BRAF Kinase Inhibition
In the medical field, some derivatives have been identified as inhibitors of BRAF kinase. Holladay et al. (2011) described aryl phenyl ureas with a quinazolinoxy substituent as potent inhibitors, showing promise in therapeutic applications (Holladay et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O3/c1-33-24-13-18-9-10-29-23(20(18)14-25(24)34-2)12-16-3-6-19(7-4-16)31-26(32)30-15-17-5-8-21(27)22(28)11-17/h3-8,11,13-14H,9-10,12,15H2,1-2H3,(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBCBXCVIASCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

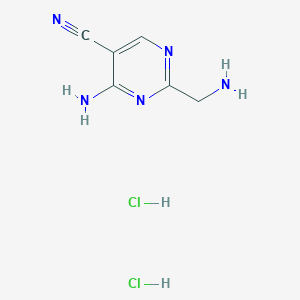
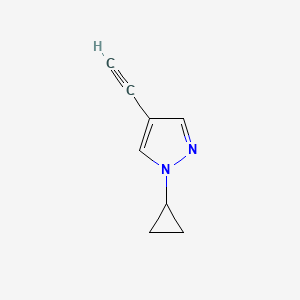
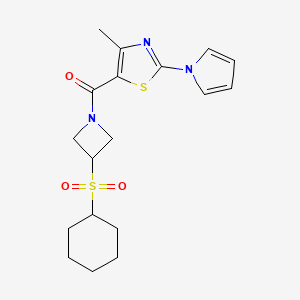


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
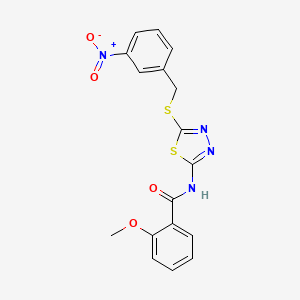

![N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2537647.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)
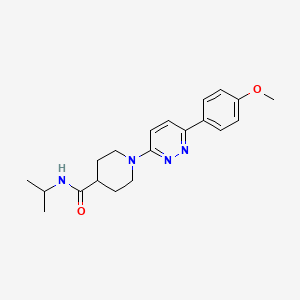
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)
